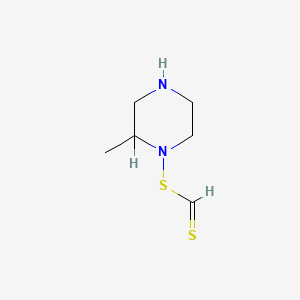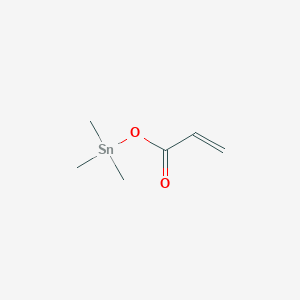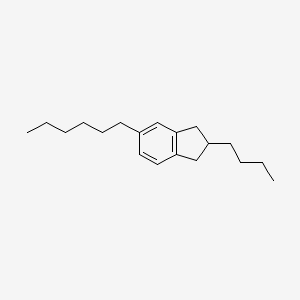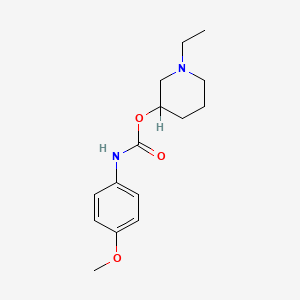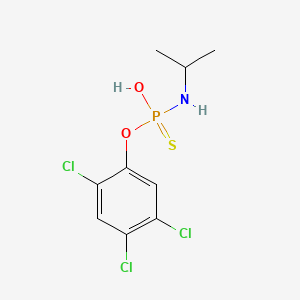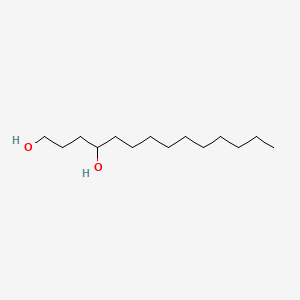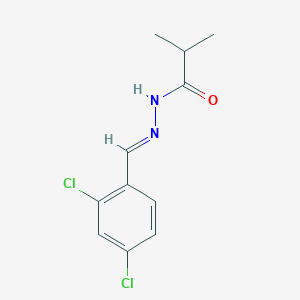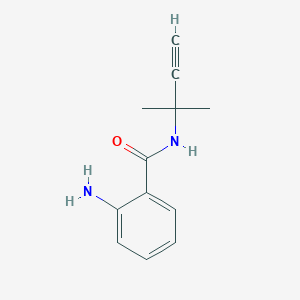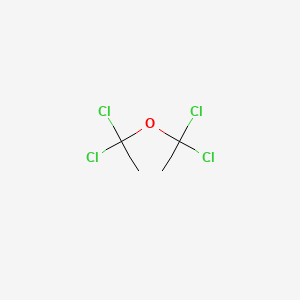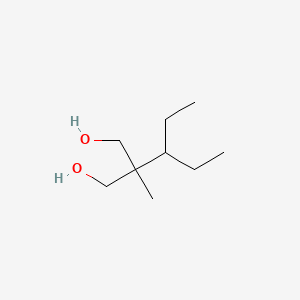
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-methoxyphenyl magnesium bromide with 1-phenyl-1-buten-3-one to form the intermediate 2-(p-methoxyphenyl)-1-phenyl-1-butenyl. This intermediate is then reacted with p-hydroxyphenyl triethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Methoxyphenyl)-1-phenyl-1-butenyl: A precursor in the synthesis of the target compound.
p-Hydroxyphenyl triethylamine: Another precursor used in the synthesis.
2-Methoxyphenyl isocyanate: A related compound with similar structural features.
Uniqueness
2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine is unique due to its specific combination of aromatic and aliphatic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
35258-08-3 |
|---|---|
Formule moléculaire |
C29H35NO2 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(Z)-2-(4-methoxyphenyl)-1-phenylbut-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C29H35NO2/c1-5-28(23-13-17-26(31-4)18-14-23)29(24-11-9-8-10-12-24)25-15-19-27(20-16-25)32-22-21-30(6-2)7-3/h8-20H,5-7,21-22H2,1-4H3/b29-28- |
Clé InChI |
XSJAVFGHNCNINQ-ZIADKAODSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(CC)CC)/C3=CC=C(C=C3)OC |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(CC)CC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


